1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]-
Description
1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]- is a derivative of the isobenzofuranone core structure, characterized by two para-substituted methylamino groups on its phenyl rings. The methylamino groups likely enhance its basicity and hydrogen-bonding capacity compared to hydroxyl- or alkyl-substituted analogs, making it relevant in materials science or pharmaceutical contexts .
Properties
CAS No. |
102278-49-9 |
|---|---|
Molecular Formula |
C22H20N2O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
3,3-bis[4-(methylamino)phenyl]-2-benzofuran-1-one |
InChI |
InChI=1S/C22H20N2O2/c1-23-17-11-7-15(8-12-17)22(16-9-13-18(24-2)14-10-16)20-6-4-3-5-19(20)21(25)26-22/h3-14,23-24H,1-2H3 |
InChI Key |
KNNGWESDZOFDIV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)C2(C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]- typically involves the reaction of isobenzofuranone with 4-(methylamino)phenyl derivatives. One common method is the condensation reaction between isobenzofuranone and 4-(methylamino)benzaldehyde in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions. The reaction is usually carried out in an organic solvent like toluene or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, a continuous flow reactor can be used to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis is also explored to reduce reaction time and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Reduced isobenzofuranone derivatives.
Substitution: Halogenated or nitrated isobenzofuranone derivatives.
Scientific Research Applications
1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Structural and Functional Group Variations
Phenolphthalein (CAS 77-09-8)
- Structure : 3,3-Bis(4-hydroxyphenyl)phthalide .
- Key Differences: Replaces methylamino groups with hydroxyl groups.
- Impact :
- Molecular Weight: 318.33 g/mol (vs. higher MW for methylamino analog due to N-containing substituents).
Thymolphthalein (CAS 125-20-2)
- Structure: 3,3-Bis[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-1(3H)-isobenzofuranone .
- Key Differences: Contains hydroxyl, isopropyl, and methyl groups instead of methylamino.
- Impact :
Phosphonooxy Derivatives (CAS 2090-82-6)
- Structure: 3,3-Bis[4-(phosphonooxy)phenyl]-1(3H)-isobenzofuranone .
- Impact: Enhanced solubility in aqueous environments; used in diagnostic assays or as enzyme substrates.
Diethylamino-Substituted Analogs (CAS 565457-61-6)
- Structure: Contains bis[4-(diethylamino)phenyl] groups .
- Key Differences: Bulkier diethylamino groups vs. methylamino.
- Impact :
Physicochemical Properties
Biomedical and Industrial Relevance
- Environmental Impact: Phosphonooxy derivatives were deemed low-risk under CEPA , but methylamino analogs may require evaluation for amine-related toxicity.
Biological Activity
1(3H)-Isobenzofuranone, 3,3-bis[4-(methylamino)phenyl]- is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Chemical Formula : C18H18N2O
- Molecular Weight : 290.35 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
1(3H)-Isobenzofuranone derivatives have been studied for their ability to interact with various biological targets. Key mechanisms include:
- Tyrosinase Inhibition : Recent studies indicate that this compound exhibits inhibitory activity against tyrosinase, an enzyme involved in melanin production. This property suggests potential applications in skin lightening and treating hyperpigmentation disorders .
- Antioxidant Activity : The compound has shown promising antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .
Biological Activity Summary
| Activity | Effect | Reference |
|---|---|---|
| Tyrosinase Inhibition | Significant inhibition observed | |
| Antioxidant Properties | Reduces oxidative stress markers | |
| Antimicrobial Activity | Effective against certain bacterial strains |
Tyrosinase Inhibition Study
A study published in 2021 evaluated a series of isobenzofuran-1(3H)-ones for their tyrosinase inhibitory activity. The results indicated that the compound demonstrated a strong inhibitory effect, with IC50 values comparable to established inhibitors like kojic acid. Molecular docking studies revealed that the compound binds effectively to the active site of tyrosinase, suggesting a competitive inhibition mechanism .
Antioxidant Activity Assessment
In another research effort, the antioxidant capacity of 1(3H)-isobenzofuranone was assessed using various assays (DPPH and ABTS). The compound exhibited significant free radical scavenging activity, which was attributed to its phenolic structure. This suggests potential applications in formulations aimed at reducing oxidative stress in dermatological products .
Therapeutic Applications
The biological activities of 1(3H)-isobenzofuranone suggest several therapeutic applications:
- Cosmetic Industry : Due to its tyrosinase inhibition and antioxidant properties, it can be utilized in skin-whitening products and anti-aging formulations.
- Pharmaceuticals : Its antimicrobial properties indicate potential use in developing new antibiotics or preservatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
